3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two aromatic rings, one substituted with methyl groups and the other with a chlorine atom, connected through an oxazole ring with a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 3,4-dimethylphenyl ketone can react with 4-chlorobenzamide in the presence of a base to form the oxazole ring.
Esterification: The carboxylate group can be introduced through an esterification reaction. This involves reacting the oxazole derivative with a carboxylic acid or its derivative (e.g., an acid chloride) in the presence of a catalyst such as sulfuric acid or a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the aromatic ring can be oxidized to form carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the chlorine atom and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chlorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate: Contains an additional chlorine atom, potentially altering its chemical properties.
3,4-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate: Substituted with a methyl group instead of chlorine, affecting its steric and electronic properties.
Uniqueness
3,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the specific combination of substituents on the aromatic rings and the oxazole core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14ClNO3 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-11-3-8-15(9-12(11)2)22-18(21)16-10-17(23-20-16)13-4-6-14(19)7-5-13/h3-10H,1-2H3 |
InChI Key |
PXZRLPULCYZVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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